![molecular formula C21H17N3O4S B3134410 4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide CAS No. 400080-05-9](/img/structure/B3134410.png)
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide
Overview
Description
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide is a complex organic compound with a molecular formula of C21H17N3O4S. It is known for its unique chemical structure, which includes a quinoxaline moiety linked to a benzenesulfonamide group through a phenyl ether linkage.
Preparation Methods
The synthesis of 4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a diketone.
Etherification: The quinoxaline derivative is then reacted with a phenol derivative to form the quinoxalinyloxy group.
Sulfonamide Formation: The final step involves the reaction of the quinoxalinyloxy phenyl derivative with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Scientific Research Applications
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. This compound may also modulate signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide can be compared with other quinoxaline derivatives and benzenesulfonamide compounds:
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2-methylquinoxaline share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzenesulfonamide Compounds: Sulfanilamide and sulfamethoxazole are well-known sulfonamide drugs that differ in their substituents and applications.
Properties
IUPAC Name |
4-methoxy-N-(4-quinoxalin-2-yloxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-10-12-18(13-11-16)29(25,26)24-15-6-8-17(9-7-15)28-21-14-22-19-4-2-3-5-20(19)23-21/h2-14,24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXKRPKANOSMHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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